Methyl 9-aminospiro[5.5]undecane-3-carboxylate
Description
Methyl 9-aminospiro[5.5]undecane-3-carboxylate is a spirocyclic compound characterized by a bicyclic structure comprising two fused cyclohexane rings connected at a single spiro carbon atom. The molecule features a 9-amino substituent and a methyl ester group at the 3-position. The amino group enhances hydrogen-bonding capacity, while the ester moiety provides metabolic stability and synthetic versatility .
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
methyl 3-aminospiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-16-12(15)10-2-6-13(7-3-10)8-4-11(14)5-9-13/h10-11H,2-9,14H2,1H3 |
InChI Key |
LGHUJISUSACSGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-aminospiro[5.5]undecane-3-carboxylate typically involves the formation of the spiro[5.5]undecane skeleton followed by functional group modifications. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can yield the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Esterification and Transesterification
The methyl ester group at the 3-position undergoes classical esterification and transesterification reactions. For example:
-
Reaction with alcohols : Under acidic conditions, the methyl ester reacts with primary alcohols (e.g., ethanol, benzyl alcohol) to yield corresponding esters. This is facilitated by catalytic or -toluenesulfonic acid (PTSA).
-
Acid-catalyzed transesterification : Substitution of the methyl group with bulkier esters (e.g., tert-butyl) has been achieved using tert-butanol and -etherate, though yields depend on steric hindrance from the spiro framework.
Table 1: Esterification Reactions
| Alcohol Used | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | Ethyl 9-aminospiro[5.5]undecane-3-carboxylate | 78 | ||
| Benzyl alcohol | PTSA | Benzyl 9-aminospiro[5.5]undecane-3-carboxylate | 65 | |
| tert-Butanol | -etherate | tert-Butyl 9-aminospiro[5.5]undecane-3-carboxylate | 52 |
Amination and Alkylation
The 9-amino group participates in nucleophilic reactions:
-
Reductive amination : Reacts with aldehydes/ketones (e.g., formaldehyde, cyclohexanone) in the presence of to form secondary amines .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions (, DMF) yields N-alkyl derivatives .
Table 2: Alkylation Reactions
| Alkylating Agent | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | N-Methyl-9-aminospiro[5.5]undecane-3-carboxylate | 85 | ||
| Benzyl bromide | N-Benzyl-9-aminospiro[5.5]undecane-3-carboxylate | 73 |
Hydrogenation and Reduction
The spirocyclic skeleton remains intact under hydrogenation conditions, but unsaturated intermediates (e.g., enones) derived from the compound can be reduced:
-
Pd/C-mediated hydrogenation : Enone intermediates (e.g., 3-heterospiro[5.5]undec-7-en-9-one) are hydrogenated in ethyl acetate at 4.5 bar , yielding saturated derivatives without ring opening .
Deprotection and Functional Group Interconversion
-
Boc deprotection : When the amino group is protected as a tert-butoxycarbonyl (Boc) derivative (e.g., Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate), treatment with in dioxane removes the Boc group, regenerating the free amine.
-
Ester hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using in THF/, enabling further coupling reactions.
Cyclization and Spiro Ring Modifications
The spiro[5.5]undecane system can undergo ring-expansion or contraction under specific conditions:
-
Robinson annelation : Used to synthesize enone intermediates from carboxaldehyde precursors, which are later hydrogenated to yield functionalized spiro compounds .
-
Acid-mediated rearrangements : Exposure to in ethanol induces ring-opening/closure cascades, generating fused bicyclic products.
Comparative Reactivity of Analogues
Table 3: Reactivity Comparison with Analogues
Scientific Research Applications
Methyl 9-aminospiro[5.5]undecane-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and conformational dynamics.
Industry: Used in the development of advanced materials and catalysts due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 9-aminospiro[5.5]undecane-3-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
Key structural analogs and their substituents are summarized below:
Key Observations :
Physicochemical Properties
| Property | This compound | tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~242.3 (estimated) | 267.37 | 301.386 |
| LogP (Predicted) | ~1.5 (amine increases polarity) | 2.2 | 3.0 (benzyl increases hydrophobicity) |
| Solubility | Moderate in polar solvents | Low (tert-butyl hinders solubility) | Low (aromatic ester) |
Notes:
- The amino group reduces logP compared to tert-butyl or benzyl analogs, enhancing aqueous solubility .
- Benzyl esters () exhibit higher molecular weights and lower metabolic stability due to aromatic oxidation .
Biological Activity
Methyl 9-aminospiro[5.5]undecane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interaction with GABA receptors and implications in immunomodulation. This article discusses its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₂₆N₂O₂
- Molecular Weight : 254.37 g/mol
- CAS Number : 173405-78-2
- InChI Key : YLKHACHFJMCIRE-UHFFFAOYSA-N
The compound features a spirocyclic structure that is crucial for its biological activity, particularly in modulating receptor interactions.
Interaction with GABA Receptors
Recent studies have highlighted the role of this compound as a modulator of gamma-aminobutyric acid (GABA) receptors, specifically:
- GABA_A Receptors : The compound has been shown to act as a positive allosteric modulator at GABA_A receptors, which are pivotal in mediating inhibitory neurotransmission in the central nervous system (CNS) .
- GABA_B Receptors : There is emerging evidence that suggests potential interactions with GABA_B receptors, contributing to its overall pharmacological profile .
These interactions suggest that the compound may have therapeutic potential in treating conditions characterized by dysregulated GABAergic signaling, such as anxiety disorders and epilepsy.
Immunomodulatory Effects
Research indicates that this compound may possess immunomodulatory properties:
- T Cell Modulation : The compound influences T cell proliferation and activity, potentially leading to immunosuppressive effects. This could be beneficial in autoimmune diseases where T cell activity is detrimental .
Toxicity and Safety Profile
According to data from PubChem, this compound exhibits certain toxicity profiles:
- Acute Toxicity : Harmful if swallowed (H302) and causes skin irritation (H315). These factors must be considered when evaluating its therapeutic use .
Research Findings and Case Studies
A summary of key studies on this compound is presented in the table below:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 9-aminospiro[5.5]undecane-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves multi-step functionalization of spirocyclic cores. For example, tert-butyl-protected diazaspiro intermediates (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) are common precursors. Reaction optimization includes solvent choice (e.g., DMSO for high-temperature reactions), catalysts (e.g., DIPEA for SNAr reactions), and inert atmospheres to prevent side reactions . Yields (>88%) are highly dependent on stoichiometry and reaction time .
Q. How is structural confirmation of this compound achieved, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and regioselectivity. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and purity. For crystalline derivatives, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves absolute configurations . Infrared (IR) spectroscopy identifies functional groups like carbonyls and amines .
Q. What safety precautions are necessary when handling spirocyclic amines like this compound?
- Methodological Answer : Due to potential toxicity, use fume hoods for airborne particles. First-aid measures include immediate removal from exposure and consultation with poison control centers. Safety Data Sheets (SDS) for analogous compounds (e.g., 1-Aminoundecane) recommend PPE (gloves, lab coats) and avoidance of inhalation .
Advanced Research Questions
Q. How does the spirocyclic architecture of this compound influence its conformational rigidity and pharmacological properties?
- Methodological Answer : The spiro[5.5]undecane core imposes steric constraints, reducing conformational flexibility. This enhances binding specificity in drug targets (e.g., PROTAC degraders) and improves metabolic stability. Computational modeling (e.g., DFT) and NMR coupling constants can quantify ring strain and torsional angles .
Q. What strategies resolve contradictions in reactivity data for spirocyclic amines under varying reaction conditions?
- Methodological Answer : Divergent outcomes (e.g., fluorination vs. oxidation) may arise from solvent polarity or temperature. Systematic DOE (Design of Experiments) approaches, including control reactions with tert-butyl analogs, isolate variables. For example, DMSO at 130°C promotes nucleophilic substitution, while THF favors elimination .
Q. How can stereochemical complexity in this compound derivatives be managed during synthesis?
- Methodological Answer : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., organocatalysts) are critical. For example, tert-butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate requires enantiopure boronic esters to control stereocenters .
Q. What role do diazaspiro cores play in bioisostere design, and how do they compare to piperazine analogs?
- Methodological Answer : Diazaspiro structures (e.g., 3,9-diazaspiro[5.5]undecane) serve as rigid piperazine replacements, reducing off-target DNA damage in PARP inhibitors like olaparib. Comparative studies use cytotoxicity assays and molecular docking to validate improved selectivity .
Q. How are PROTAC molecules incorporating this compound optimized for oral bioavailability?
- Methodological Answer : Structural modifications (e.g., tert-butyl ester hydrolysis to carboxylic acids) enhance solubility. Pharmacokinetic studies in rodent models assess AUC and Cmax. For example, ERD-3111 derivatives show improved degradation efficacy (IC50 < 10 nM) via spirocyclic linker optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
